(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate (R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890293
InChI: InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1
SMILES:
Molecular Formula: C16H25N5O5
Molecular Weight: 367.40 g/mol

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate

CAS No.:

Cat. No.: VC15890293

Molecular Formula: C16H25N5O5

Molecular Weight: 367.40 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate -

Specification

Molecular Formula C16H25N5O5
Molecular Weight 367.40 g/mol
IUPAC Name [(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate
Standard InChI InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1
Standard InChI Key LGWBDSIUVGHTEA-LLVKDONJSA-N
Isomeric SMILES CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC
Canonical SMILES CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC

Introduction

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is a complex organic compound that belongs to the class of purine derivatives. It is structurally similar to nucleobases, which are fundamental components of DNA and RNA. This compound has gained significant attention in biochemical research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting purine metabolism.

Synthesis and Preparation

The synthesis of (R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate involves multi-step organic reactions. These processes often require controlled conditions, such as specific temperatures and inert atmospheres, to prevent the degradation of sensitive intermediates. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the reaction progress and verify the purity of the final product.

Mechanism of Action

The mechanism of action primarily involves interaction with enzymes involved in nucleotide metabolism. Modifications on the purine structure can significantly influence its binding affinity and efficacy against specific biological targets.

Research Findings and Future Directions

Research studies have highlighted the importance of structural modifications in purine derivatives for enhancing their biological activities. Further investigations are needed to fully explore the therapeutic potential of (R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate and its analogs.

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